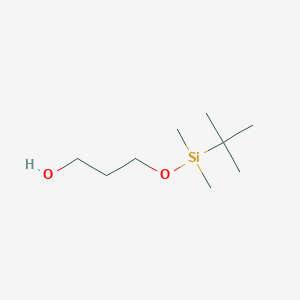

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

描述

属性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETUFVYVNJNFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399088 | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73842-99-6 | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(tert-butyldimethylsilyl)oxy]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Introduction

In the landscape of modern organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of success. Among these, silyl ethers have emerged as highly versatile tools for the temporary masking of hydroxyl functionalities.[1] This guide focuses on a specific and valuable building block: 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol. This bifunctional molecule, featuring a sterically hindered tert-butyldimethylsilyl (TBDMS) ether at one end of a propane chain and a free primary alcohol at the other, is a key intermediate in the synthesis of a variety of complex molecules, including PROTAC linkers.[2]

This document provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and explore the analytical techniques used to confirm its structure and purity.

The Strategic Importance of the TBDMS Protecting Group

The TBDMS group, often abbreviated as TBS, is a popular choice for protecting alcohols due to its favorable balance of stability and reactivity.[3] Introduced by E.J. Corey in 1972, TBDMS ethers exhibit significantly greater stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers, particularly towards hydrolysis and a wide range of reaction conditions.[1][3] This robustness is attributed to the steric bulk of the tert-butyl group, which shields the silicon-oxygen bond from nucleophilic or acidic attack.[1]

The relative stability of common silyl ethers is a critical consideration in multistep synthesis. TBDMS ethers are approximately 10,000 times more stable to acidic hydrolysis than TMS ethers, allowing for selective deprotection when multiple silyl ethers are present in a molecule.[4] This orthogonality is a powerful tool for chemists, enabling complex synthetic sequences.[5]

Synthesis of this compound: A Chemoselective Approach

The synthesis of this compound hinges on the selective protection of one of the two primary hydroxyl groups of 1,3-propanediol. This presents a classic chemoselectivity challenge. A direct, one-pot monosilylation is the most efficient strategy.

Reaction Principle

The reaction involves the treatment of 1,3-propanediol with one equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base. The key to achieving high yields of the desired mono-protected product lies in controlling the stoichiometry of the silylating agent and choosing the appropriate reaction conditions.

The mechanism proceeds via the formation of a more reactive silylating agent, often an imidazolium intermediate when imidazole is used as the base.[3] This intermediate then readily reacts with one of the hydroxyl groups of 1,3-propanediol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may be optimized based on laboratory-specific conditions and desired scale.

Materials:

-

1,3-Propanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 1,3-propanediol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.1 equivalents).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.[6]

Causality Behind Experimental Choices

-

Stoichiometry: Using one equivalent of TBDMSCl is crucial to favor the formation of the mono-silylated product. Excess TBDMSCl would lead to the formation of the di-silylated byproduct.

-

Base: Imidazole is a common and effective base for silylation reactions. It acts as a nucleophilic catalyst, activating the TBDMSCl.[4]

-

Solvent: Anhydrous DCM is a suitable solvent as it is inert to the reaction conditions and allows for easy workup.

-

Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and can improve selectivity.

-

Purification: Flash column chromatography is an effective method for separating the desired mono-silylated product from unreacted 1,3-propanediol, the di-silylated byproduct, and other impurities.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂O₂Si | [2] |

| Molecular Weight | 190.36 g/mol | [2] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 110 °C / 6 mmHg | |

| Density | 0.892 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different protons in the molecule. Key expected signals include:

-

A singlet around 0.05 ppm corresponding to the six protons of the two methyl groups on the silicon atom.

-

A singlet around 0.89 ppm corresponding to the nine protons of the tert-butyl group.

-

A triplet around 3.75 ppm for the two protons of the methylene group adjacent to the silyloxy group (-O-CH₂-).

-

A triplet around 3.65 ppm for the two protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH).

-

A multiplet (quintet) around 1.75 ppm for the two protons of the central methylene group (-CH₂-).

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Expected signals include:

-

Signals for the methyl groups on the silicon.

-

A signal for the quaternary carbon of the tert-butyl group.

-

Signals for the three distinct methylene carbons of the propane chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]

-

C-H Stretch: Sharp absorption bands around 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the alkyl groups.[8]

-

Si-O-C Stretch: A strong absorption band typically in the 1050-1150 cm⁻¹ region, confirming the presence of the silyl ether linkage.

-

C-O Stretch: An absorption band around 1050 cm⁻¹, which may overlap with the Si-O-C stretch, corresponding to the C-O bond of the primary alcohol.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show the molecular ion peak (M⁺) at m/z 190. A prominent fragment is often observed corresponding to the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pattern for TBDMS ethers.[9]

Visualization of Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose preparation highlights the principles of chemoselective protection of diols. The TBDMS group provides a robust and reliable protecting group, enabling the selective functionalization of the remaining primary alcohol. The synthesis is straightforward, and the product can be readily purified and characterized using standard laboratory techniques. A thorough understanding of the synthesis and characterization of this building block is essential for its effective application in the development of complex molecules for the pharmaceutical and materials science industries.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 3-(T-BUTYLDIMETHYLSILOXY)PROPANOL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol, a bifunctional molecule of significant interest in modern organic synthesis. This document delves into its core physicochemical properties, provides detailed, field-proven protocols for its synthesis and deprotection, and explores its applications, particularly its emerging role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this valuable synthetic intermediate.

Introduction: A Molecule of Strategic Importance

This compound, also known as TBDMS-protected 1,3-propanediol, is a key synthetic building block. Its structure features a primary alcohol at one end and a sterically hindered silyl ether at the other. This arrangement makes it an invaluable tool for multi-step synthesis, where the selective masking and unmasking of hydroxyl groups are paramount.

The utility of this molecule is rooted in the properties of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group. The TBDMS group is favored in organic synthesis for several key reasons:

-

Ease of Installation and Removal: It can be introduced and cleaved under relatively mild and specific conditions.

-

Steric Selectivity: Its bulky nature allows for the preferential protection of less sterically hindered primary alcohols over secondary or tertiary alcohols.[1]

-

Robust Stability: TBDMS ethers are resistant to a wide range of common reagents, including many oxidizing agents, reducing agents, and organometallic compounds, providing a wide window for subsequent chemical transformations.

These features make this compound a strategically important intermediate, particularly in the synthesis of complex molecules and in the rapidly advancing field of targeted protein degradation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a compound is critical for its effective use in the laboratory.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is a clear, colorless liquid at room temperature and is combustible.

| Property | Value | Source(s) |

| CAS Number | 73842-99-6 | [2][3] |

| Molecular Formula | C₉H₂₂O₂Si | [2][3] |

| Molecular Weight | 190.36 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 110 °C at 6 mmHg | [2][3] |

| Density | 0.892 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.4350 | [2][3] |

| Flash Point | 92.8 °C (199.0 °F) - closed cup | [2][3] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, hexane, methanol | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis.

The IR spectrum provides clear evidence of the key functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the primary alcohol, with the broadening due to hydrogen bonding.[5] Sharp, strong peaks around 2850-2960 cm⁻¹ correspond to the C-H stretching of the alkyl groups. A distinct C-O stretching vibration for the primary alcohol is expected around 1050-1150 cm⁻¹.[5] The Si-C and Si-O bonds of the TBDMS group also give rise to characteristic absorptions in the fingerprint region.

Expected Key IR Absorptions:

-

~3350 cm⁻¹ (broad, strong): O-H stretch (alcohol)

-

~2956, 2930, 2858 cm⁻¹ (strong): C-H stretch (alkyl)

-

~1472 cm⁻¹ (medium): C-H bend (alkyl)

-

~1256 cm⁻¹ (strong): Si-CH₃ bend

-

~1090 cm⁻¹ (strong): C-O stretch (primary alcohol) & Si-O-C stretch

-

~835, 775 cm⁻¹ (strong): Si-C stretch

¹H NMR: The proton NMR spectrum provides a distinct fingerprint for the molecule. The signals from the TBDMS group appear as a sharp singlet for the two methyl groups on the silicon atom and a larger singlet for the tert-butyl group. The three methylene groups of the propane backbone will appear as distinct multiplets, with their chemical shifts influenced by the adjacent oxygen atoms.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

δ ~3.75 ppm (triplet): 2H, -CH₂-OH

-

δ ~3.65 ppm (triplet): 2H, -O-CH₂-

-

δ ~1.75 ppm (quintet): 2H, -CH₂-CH₂-CH₂-

-

δ ~2.5-3.0 ppm (broad singlet): 1H, -OH

-

δ ~0.89 ppm (singlet): 9H, -Si-C(CH₃)₃

-

δ ~0.05 ppm (singlet): 6H, -Si-(CH₃)₂

¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the five unique carbon environments in the molecule and the carbon of the methyl groups on silicon.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ ~63.0 ppm: -CH₂-OH

-

δ ~60.5 ppm: -O-CH₂-

-

δ ~34.0 ppm: -CH₂-CH₂-CH₂-

-

δ ~25.9 ppm: -Si-C(CH₃)₃

-

δ ~18.3 ppm: -Si-C(CH₃)₃

-

δ ~ -5.4 ppm: -Si-(CH₃)₂

Synthesis and Purification

The synthesis of this compound is a classic example of selective protection of a symmetric diol. The steric hindrance of the TBDMS group is exploited to favor the formation of the mono-protected product over the di-protected byproduct.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Selective Monosilylation

This protocol is adapted from established procedures for the selective silylation of primary alcohols.[6] The key to achieving high selectivity is the slow addition of the silylating agent to an excess of the diol, which statistically favors mono-protection.

Materials:

-

1,3-Propanediol (5.0 equivalents)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.0 equivalent)

-

Imidazole (2.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanediol (5.0 eq.) and imidazole (2.2 eq.). Dissolve the solids in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Silylation: Dissolve TBDMS-Cl (1.0 eq.) in a separate volume of anhydrous DMF. Add this solution dropwise to the stirred diol solution over 1-2 hours using a syringe pump. The slow addition is critical to maximize the yield of the mono-silylated product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product will have an Rf value between that of the starting diol (baseline) and the di-silylated byproduct (higher Rf).

-

Workup: Once the TBDMS-Cl has been consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The aqueous washes remove the excess 1,3-propanediol, DMF, and imidazole hydrochloride.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Column Chromatography

The crude product will be a mixture of the desired mono-silylated product, some di-silylated byproduct, and trace impurities. Purification is readily achieved by silica gel flash chromatography.

Procedure:

-

Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). The di-silylated byproduct will elute first, followed by the desired mono-silylated product. Unreacted diol will remain on the column.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil.

Key Applications and Chemical Utility

The bifunctional nature of this compound makes it a versatile building block in several areas of organic synthesis.

Intermediate for Further Functionalization

The primary alcohol can be readily oxidized to the corresponding aldehyde, 3-((tert-butyldimethylsilyl)oxy)propanal, which is a valuable intermediate for C-C bond formation reactions.[7] The alcohol can also be converted to other functional groups, such as halides or azides, for subsequent coupling reactions.

Role as a PROTAC Linker

A significant and growing application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2]

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 3-((叔丁基二甲基甲硅烷基)氧)-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(T-BUTYLDIMETHYLSILOXY)PROPANOL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 3-((tert-butyldimethylsilyl)oxy)propan-1-ol. Designed for researchers and drug development professionals, this document delves into the structural elucidation of this silyl ether through detailed interpretation of its ¹H and ¹³C NMR spectra. The causality behind experimental choices, a self-validating protocol for data acquisition, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction: The Role of Silyl Ethers and NMR in Synthesis

This compound is a selectively protected derivative of 1,3-propanediol. The use of the tert-butyldimethylsilyl (TBS) group is a cornerstone of modern organic synthesis, allowing for the temporary masking of a hydroxyl functional group to prevent its interference in subsequent chemical transformations. The stability and selective reactivity of TBS ethers make them invaluable in the synthesis of complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the structure and purity of such compounds. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides a detailed map of the molecular architecture, including connectivity and chemical environment. This guide will dissect the NMR signature of this compound, providing a foundational reference for its characterization.

Structural Analysis and Spectral Interpretation

The molecular structure dictates the NMR spectrum. The presence of the bulky, electron-donating TBS group significantly influences the chemical shifts of adjacent nuclei compared to the parent 1,3-propanediol.

Molecular Structure and Atom Labeling

To facilitate spectral assignment, the protons and carbons are labeled as follows:

Caption: Labeled structure of this compound.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by five distinct signals from the organic framework and one from the hydroxyl proton. The signals from the TBS protecting group are particularly diagnostic.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|---|

| Hc | ~3.75 | Triplet (t) | 2H | ~5.8 | HO-CH₂- |

| Ha | ~3.71 | Triplet (t) | 2H | ~5.8 | TBDMSO-CH₂- |

| Hb | ~1.78 | Quintet (quint) | 2H | ~5.8 | -CH₂- |

| He | ~0.89 | Singlet (s) | 9H | - | -C(CH₃)₃ |

| Hd | ~0.05 | Singlet (s) | 6H | - | -Si(CH₃)₂ |

| H-O | Variable | Broad Singlet (br s) | 1H | - | -OH |

Note: These are typical values. Actual chemical shifts can vary slightly based on concentration and solvent purity.

Interpretation and Causality:

-

Hc and Ha (δ ~3.75 and ~3.71 ppm): These two triplets correspond to the methylene protons adjacent to the oxygen atoms. The protons on C₃ (Hc), being attached to a less sterically hindered and more conventional alcohol moiety, typically appear slightly downfield. Both signals are triplets because they are coupled to the two adjacent protons on C₂ (n+1 rule, 2+1=3).

-

Hb (δ ~1.78 ppm): This signal arises from the central methylene protons on C₂. It is split by the protons on both C₁ and C₃ (2+2=4), resulting in a quintet (n+1 rule, 4+1=5).

-

He (δ ~0.89 ppm): This intense singlet is a hallmark of the tert-butyl group.[1] The nine protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet.

-

Hd (δ ~0.05 ppm): The six protons of the two methyl groups attached to the silicon atom are highly shielded, causing them to appear far upfield, very close to the TMS reference standard.[1] This is another characteristic signature of a TBS ether.

-

-OH Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. It often appears as a broad singlet and will exchange with deuterium upon addition of D₂O, causing the signal to disappear.[2]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Label | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| C₃ | ~63.0 | HO-C H₂- |

| C₁ | ~60.5 | TBDMSO-C H₂- |

| C₂ | ~34.5 | -C H₂- |

| CtBu(Me) | ~25.9 | -C(C H₃)₃ |

| CtBu | ~18.3 | -C (CH₃)₃ |

| CMe | ~ -5.3 | -Si(C H₃)₂ |

Note: These are typical values based on analogous structures and established chemical shift effects of silyl ethers.

Interpretation and Causality:

-

C₃ and C₁ (δ ~63.0 and ~60.5 ppm): These are the two carbons bonded to oxygen, placing them in the most downfield region of the aliphatic spectrum. The carbon bearing the free hydroxyl (C₃) is typically slightly more deshielded than the carbon of the silyl ether (C₁).

-

C₂ (δ ~34.5 ppm): The central methylene carbon is in a standard aliphatic environment.

-

CtBu(Me) and CtBu (δ ~25.9 and ~18.3 ppm): These signals correspond to the methyl carbons and the quaternary carbon of the tert-butyl group, respectively. Their chemical shifts are highly characteristic.[1]

-

CMe (δ ~ -5.3 ppm): The methyl carbons attached to the silicon atom are strongly shielded, resulting in a distinct upfield chemical shift that can even be negative relative to TMS. This is a definitive feature of a dimethylsilyl group.

Experimental Protocol for NMR Data Acquisition

This section details a robust, self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation

-

Weighing: Accurately weigh the purified sample. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, which has a much lower natural abundance, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for nonpolar to moderately polar organic compounds as it dissolves most silyl ethers well.[2][4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.[3]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing solid particles or air bubbles.[3]

-

Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard (δ 0.0 ppm). However, for silyl ethers, the signals from the TBS group may be very close to or overlap with the TMS signal.[5] A more reliable method is to reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6]

-

-

Instrumental Setup and Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Locking and Shimming: After inserting the sample, lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. Then, shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, symmetrical peaks.[7]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse (zg30) sequence is typical.

-

Spectral Width: A range of -2 to 12 ppm is sufficient to cover the signals of interest.

-

Number of Scans: 8 to 16 scans are usually adequate.

-

Relaxation Delay (d1): A delay of 1-2 seconds ensures the nuclei have returned to equilibrium before the next pulse.[7]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled one-pulse sequence (e.g., zgpg30) is used to produce a spectrum of singlets, simplifying interpretation.

-

Spectral Width: A range of -10 to 220 ppm is standard for organic molecules.[7]

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), significantly more scans are required. 1024 scans or more may be necessary for a good spectrum.[7]

-

Relaxation Delay (d1): A delay of 2 seconds is a common starting point.[7]

-

-

-

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.[7]

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integration: For the ¹H NMR spectrum, integrate the area under each peak. The resulting values provide the relative ratio of the protons responsible for each signal.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and contain unambiguous signatures that confirm its structure. The characteristic upfield signals of the TBS group protons (δ ~0.05 and ~0.89 ppm) and carbons (δ ~-5.3, 18.3, and 25.9 ppm) are definitive markers for the presence of the silyl ether. The remaining signals are consistent with the 1,3-propanediol backbone. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality data for structural verification and purity assessment, ensuring confidence in their synthetic materials.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

role of 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol in organic synthesis

An In-Depth Technical Guide to the Role of 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Bifunctionality

In the intricate chess game of multi-step organic synthesis, success is often dictated by the strategic deployment of molecules that serve multiple purposes. This compound is one such versatile player, a bifunctional building block that offers chemists a reliable three-carbon unit with orthogonally reactive termini. At one end, a primary alcohol poised for a variety of transformations; at the other, a hydroxyl group masked by the robust tert-butyldimethylsilyl (TBDMS) ether. This guide will delve into the core utility of this reagent, exploring the fundamental principles of silyl ether protecting groups, its application as a strategic linker, and detailed protocols for its use in synthetic workflows.

The Cornerstone of Utility: The TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of modern organic synthesis for the protection of hydroxyl functionalities.[1][2] Its widespread use is a testament to a delicate balance of stability and selective reactivity. Introduced by E.J. Corey and A. Venkateswarlu in 1972, the TBDMS group offers significant advantages over simpler silyl ethers like trimethylsilyl (TMS), which are often too labile for multi-step sequences.[3] The TBDMS ether is approximately 10,000 times more stable towards hydrolysis than its TMS counterpart, providing resilience against a wide array of non-acidic and non-fluoride-based reagents.[3]

Key Attributes of the TBDMS Group:

-

Ease of Introduction: Forms readily upon treatment of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in a solvent like dimethylformamide (DMF).[2][3]

-

Robust Stability: TBDMS ethers are stable to a wide range of conditions including basic hydrolysis, many oxidizing and reducing agents, and organometallic reagents such as Grignard and organolithium reagents.

-

Selective Cleavage: The Si-O bond is selectively cleaved under specific conditions, most commonly with fluoride ion sources (like tetrabutylammonium fluoride, TBAF) or under acidic conditions.[3][4] This orthogonality allows for deprotection without disturbing other sensitive functional groups.

The Mechanism of Protection and Deprotection

The protection of an alcohol with TBDMS-Cl is a classic nucleophilic substitution reaction. The base (e.g., imidazole) activates the silylating agent, making the silicon atom more electrophilic and susceptible to attack by the alcohol's oxygen.

Deprotection with fluoride ions is highly effective due to the immense strength of the silicon-fluoride bond, which is one of the strongest single bonds in chemistry. The fluoride ion attacks the silicon center, forming a pentacoordinate intermediate that readily breaks down to release the alcohol.[3]

This compound: A Bifunctional Linchpin in Synthesis

The true power of this compound lies in its bifunctional nature. It provides a pre-protected, three-carbon chain that can be elaborated at the free hydroxyl end before revealing the second hydroxyl group for subsequent reactions. This makes it an invaluable tool for the synthesis of complex molecules where precise control over reactivity is paramount.

One of the primary applications is its use as an intermediate in the synthesis of 3-((tert-butyldimethylsilyl)oxy)propanal.[5] The free alcohol can be oxidized to an aldehyde, which then serves as a handle for a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, or Grignard additions.

Workflow for Utilizing this compound as a Building Block

Caption: Synthetic workflow using the title compound.

Application in PROTAC Synthesis

More recently, this compound has been identified as a useful linker component in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The three-carbon backbone of this reagent can be incorporated into the linker connecting the target-binding ligand and the E3 ligase-binding ligand, demonstrating its relevance in modern drug discovery.[6][7]

Data Presentation

Table 1: Stability of TBDMS Ethers

| Reagent/Condition | Stability of TBDMS Ether |

| Aqueous Base (e.g., NaOH, K2CO3) | Stable |

| Grignard Reagents (e.g., MeMgBr) | Stable |

| Organolithium Reagents (e.g., n-BuLi) | Stable |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Stable |

| Lithium Aluminum Hydride (LiAlH4) | Stable |

| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable |

| Strong Aqueous Acid (e.g., HCl, H2SO4) | Labile |

| Fluoride Ion Sources (e.g., TBAF, HF) | Labile |

Table 2: Common Deprotection Methods for TBDMS Ethers

| Reagent | Solvent | Typical Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Most common method; can be basic.[3][4] |

| Hydrofluoric acid (HF) | Acetonitrile/Pyridine | 0 °C to RT | Effective but highly corrosive and toxic.[4] |

| Acetic Acid | THF/Water | Room Temperature | Slower, mild acidic conditions.[3] |

| Acetyl Chloride (catalytic) | Methanol | Room Temperature | Mild and efficient for various silyl ethers.[3] |

| Stannous Chloride (SnCl2) | Ethanol or solvent-free (MW) | Reflux or Microwave | A facile method for regeneration of alcohols. |

| Copper(II) Chloride Dihydrate (cat.) | Acetone/Water | Reflux | A catalytic method for cleavage.[8] |

Experimental Protocols

Protocol 1: Monoprotection of 1,3-Propanediol

This protocol describes the selective monosilylation of 1,3-propanediol to yield this compound.

Caption: Workflow for monosilylation of 1,3-propanediol.

Methodology:

-

To a stirred solution of 1,3-propanediol (1.0 eq) in anhydrous DMF, add imidazole (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford this compound as a clear liquid.[5]

Protocol 2: Oxidation to 3-((tert-Butyldimethylsilyl)oxy)propanal

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature under a nitrogen atmosphere.[9]

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Carefully concentrate the solution under reduced pressure at low temperature to avoid volatilization of the aldehyde product. The resulting 3-((tert-butyldimethylsilyl)oxy)propanal is often used immediately in the next step.[9]

Protocol 3: Deprotection of the TBDMS Ether

This protocol describes the standard cleavage of the TBDMS ether using TBAF.

Caption: General workflow for TBDMS deprotection using TBAF.

Methodology:

-

Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add tetrabutylammonium fluoride (1.0 M solution in THF, 1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the resulting alcohol by flash column chromatography.

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is derived from the robust and reliable nature of the TBDMS protecting group combined with the versatility of a free primary alcohol. This combination provides a powerful platform for the sequential introduction of functionality, enabling the efficient construction of complex molecular architectures. From its role as a simple protected C3 fragment to its application in sophisticated PROTAC linkers, this reagent continues to be an indispensable tool for researchers and drug development professionals.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. 3-(T-BUTYLDIMETHYLSILOXY)PROPANOL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. scribd.com [scribd.com]

- 9. 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemoselective Protection of Primary Alcohols with tert-Butyldimethylsilyl (TBS) Ethers

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative of Protecting Groups in Synthesis

In the complex chess game of multi-step organic synthesis, functional groups are the pieces, each with its own inherent reactivity. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is a particularly versatile piece, capable of acting as a nucleophile, an acid, or being converted into a leaving group.[1][2] This versatility, however, creates a significant challenge: how to orchestrate a reaction at one specific site in a molecule without unintended reactions at one or more hydroxyl groups elsewhere.[3][4] The answer lies in the strategic use of protecting groups—a temporary mask that renders a functional group inert to a specific set of reaction conditions, only to be removed later to reveal the original functionality.[4][5]

Among the most reliable and widely utilized protecting groups for alcohols are silyl ethers.[1][3] Their popularity stems from their ease of formation, general stability, and, crucially, the array of conditions available for their cleavage, often orthogonal to other protecting groups.[2] The family of silyl ethers offers a tunable spectrum of stability, governed primarily by the steric bulk of the substituents on the silicon atom.[3] The order of stability to acid hydrolysis, for instance, generally follows:

TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [3]

This guide focuses on the tert-butyldimethylsilyl (TBS or TBDMS) group, a cornerstone of modern synthesis introduced by E. J. Corey in 1972.[1][6] Its balance of moderate steric bulk, robust stability, and reliable cleavage protocols makes it an exceptionally powerful tool, particularly for the chemoselective protection of primary alcohols.

The Silylation Reaction: Mechanism and The Basis of Selectivity

The formation of a TBS ether is a nucleophilic substitution reaction at the silicon center of a silylating agent, most commonly tert-butyldimethylsilyl chloride (TBS-Cl).[7] The reaction requires a base to deprotonate the alcohol and/or activate the silylating agent.[5]

The Classic Corey Protocol and Mechanistic Insights

The seminal and still most common method for TBS protection involves reacting the alcohol with TBS-Cl in the presence of imidazole as a base, typically in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1][8]

Initially, it was proposed that imidazole acts as more than just a simple base. It reacts with TBS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is then readily attacked by the alcohol, regenerating the imidazole catalyst.[8] However, more recent studies suggest that DMF itself can act as a catalyst in the reaction.[8]

For more sterically demanding or less reactive alcohols, a more potent silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf), is employed.[7][9] Due to its extreme reactivity, it is used with a non-nucleophilic, sterically hindered base like 2,6-lutidine to trap the generated triflic acid.[6][9]

Caption: Mechanism of TBS protection using the TBS-Cl/imidazole system.

The Core Principle of Chemoselectivity: Steric Hindrance

The defining feature of TBS-Cl, and the key to its utility, is its pronounced steric bulk.[10][11] The large tert-butyl group attached to the silicon atom significantly encumbers the transition state of the silylation reaction. This steric impediment is the primary factor governing the remarkable chemoselectivity for primary alcohols over their secondary and tertiary counterparts.[10]

A primary hydroxyl group is sterically unhindered, allowing for a relatively easy approach by the bulky TBS-Cl reagent. A secondary alcohol presents a more crowded environment, slowing the reaction rate considerably. A tertiary alcohol is often so sterically congested that it is unreactive towards TBS-Cl under standard conditions.[9] This differential in reaction rates allows for the selective protection of a primary alcohol in the presence of secondary or tertiary alcohols by careful control of stoichiometry and reaction time.[10]

Caption: Steric hindrance dictates the selectivity of silylation with TBS-Cl.

Field-Proven Methodologies and Data

The theoretical basis for selectivity translates into highly reliable and reproducible experimental protocols.

Experimental Protocol: Selective Mono-protection of a Diol

This protocol details a general procedure for the selective silylation of the primary hydroxyl group in a diol containing both primary and secondary alcohols (e.g., 1,2-propanediol).

Materials:

-

Diol (e.g., 1,2-propanediol) (1.0 eq.)

-

tert-Butyldimethylsilyl chloride (TBS-Cl) (1.05 - 1.1 eq.)

-

Imidazole (2.2 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the diol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add TBS-Cl (1.1 eq.) portion-wise to the solution. The reaction mixture may become cloudy.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.[10]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC), comparing to the starting material.

-

Upon completion (disappearance of starting material), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with water and then brine to remove residual DMF and imidazole salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.[10]

Caption: Experimental workflow for selective protection and deprotection.

Data Summary: Representative Silylation of Primary Alcohols

The following table summarizes typical conditions and outcomes for the TBS protection of various primary alcohols, demonstrating the method's broad applicability.

| Substrate (Primary Alcohol) | Reagents and Conditions | Yield of Primary TBDMS Ether | Observations | Reference |

| 1-Butanol | 1.1 eq. TBS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h | >95% | Rapid and clean conversion. | [10] |

| Benzyl Alcohol | 1.1 eq. TBS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h | >98% | Efficient protection of the primary benzylic alcohol. | [10] |

| 1,4-Butanediol | 1.1 eq. TBS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h | ~85% (mono-protected) | Good selectivity for mono-protection is achievable. | [10] |

| 1-Octanol | 1.2 eq. TBS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h | >95% | High yield in an alternative solvent system. | [10] |

Stability and Deprotection: The Art of Unmasking

A protecting group is only as useful as its ability to be removed cleanly and selectively. TBS ethers excel in this regard.

Chemical Stability

The tert-butyldimethylsilyl group is significantly more stable than smaller silyl ethers like TMS, with a hydrolytic stability approximately 10,000 times greater.[8] TBS ethers are robust and typically survive a wide range of synthetic conditions, including:

-

Aqueous basic conditions (e.g., NaOH, K₂CO₃)[8]

-

Standard silica gel chromatography[6]

-

Reaction with organometallic reagents (e.g., Grignards, organolithiums)[1]

-

Many (but not all) oxidizing and reducing conditions.

Deprotection Strategies

The removal of a TBS group can be accomplished under acidic or, more commonly, fluoride-mediated conditions.

Fluoride-Mediated Cleavage: This is the hallmark method for TBS deprotection.[8] The high affinity of silicon for fluorine provides a powerful thermodynamic driving force for the reaction (the Si-F bond is one of the strongest single bonds known).[1][6] The mechanism involves nucleophilic attack of a fluoride ion on the silicon atom, forming a transient pentacoordinate siliconate intermediate, which then fragments to release the alcohol.[6]

-

Standard Reagent: Tetrabutylammonium fluoride (TBAF) in an ethereal solvent like tetrahydrofuran (THF) is the most common and reliable reagent system.[6][8]

-

Other Sources: Hydrogen fluoride (HF) or its amine complexes (e.g., HF-Pyridine) are also effective but are more corrosive and hazardous.[6]

Acid-Catalyzed Cleavage: TBS ethers can be cleaved under acidic conditions, though they are more stable than many other acid-labile groups (e.g., THP, acetonides).[8]

-

Mild Reagents: A mixture of acetic acid and water (e.g., 3:1) can effectively cleave TBS ethers.[8] Pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol provides even milder conditions, often allowing for selective deprotection.[6]

-

Chemoselectivity: The rate of acidic cleavage is also sensitive to steric hindrance. It is often possible to selectively deprotect a primary TBS ether in the presence of a more hindered secondary or tertiary TBS ether.[12]

Caption: Fluoride-mediated deprotection of a TBS ether.

Experimental Protocol: Standard Deprotection using TBAF

Materials:

-

TBS-protected alcohol (1.0 eq.)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.

-

Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. Deprotection is typically complete within 1-2 hours.[10]

-

Upon completion, dilute the reaction mixture with water and extract with Et₂O or EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography if necessary.[10]

Data Summary: Representative Deprotection Conditions

| Substrate (TBDMS Ether) | Reagents and Conditions | Yield of Alcohol | Observations | Reference |

| 1-Butanol-OTBS | 1.1 eq. TBAF, THF, rt, 1h | >98% | Standard, highly effective deprotection. | [10] |

| Benzyl Alcohol-OTBS | Acetic Acid/H₂O (3:1), rt, 12h | >90% | Mild acidic conditions can be employed. | [10] |

| 1-Octanol-OTBS | 10 mol% Cs₂CO₃, MeOH, rt, 2h | >95% | Mild basic conditions are effective, especially for phenolic ethers. | [9][10] |

| Primary TBS Ether | 5-20% Formic Acid, MeCN/H₂O | Selective for 1° | Primary TBS ethers can be selectively cleaved in the presence of secondary ones. | [10] |

Conclusion

The use of tert-butyldimethylsilyl chloride for the selective protection of primary alcohols is a foundational and robust strategy in modern organic synthesis. The predictable selectivity, governed by steric hindrance, allows for the reliable differentiation of hydroxyl groups within a complex molecule. The stability of the resulting TBS ether to a broad range of reaction conditions, combined with the mild and efficient methods available for its removal, ensures its continued prominence in the fields of total synthesis, medicinal chemistry, and drug development. Mastery of this methodology is an essential component of the synthetic chemist's toolkit.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. fiveable.me [fiveable.me]

- 12. ace.as-pub.com [ace.as-pub.com]

A Comprehensive Technical Guide to the Stability and Application of Tert-butyldimethylsilyl (TBDMS) Ethers in Modern Organic Synthesis

Introduction: The Strategic Role of TBDMS Ethers in Chemical Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the myriad of choices for the protection of hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) ether has emerged as a cornerstone of modern synthetic strategy. Introduced by E.J. Corey in 1972, the TBDMS group offers a robust yet selectively cleavable shield for alcohols, providing a significant stability advantage over its predecessor, the trimethylsilyl (TMS) ether.[1][2] This guide provides an in-depth exploration of the stability profile of TBDMS ethers under a wide array of chemical conditions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The enhanced stability of TBDMS ethers is a direct consequence of the steric hindrance imparted by the bulky tert-butyl group, which effectively shields the silicon-oxygen bond from nucleophilic attack and hydrolysis.[3] This steric effect is the primary determinant of its chemical resilience, allowing for the execution of a broad range of synthetic transformations in the presence of a TBDMS-protected alcohol.

Core Principles of TBDMS Ether Stability: A Mechanistic Overview

The decision to employ a TBDMS protecting group is fundamentally a decision about its anticipated stability and subsequent selective removal. Understanding the mechanisms of its cleavage is therefore critical to its effective implementation.

Acid-Catalyzed Deprotection

Under acidic conditions, the cleavage of a TBDMS ether is initiated by the protonation of the ether oxygen, rendering it a better leaving group. Subsequent nucleophilic attack by a solvent molecule (e.g., water, alcohol) or a conjugate base at the silicon center leads to the release of the free alcohol. The rate of this process is highly dependent on the steric environment of the silyl ether and the acidity of the medium.[2]

Caption: Mechanism of acid-catalyzed TBDMS ether cleavage.

Fluoride-Mediated Deprotection

The most common and highly effective method for TBDMS ether cleavage involves the use of fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF). The exceptional strength of the silicon-fluorine bond (Si-F) provides a powerful thermodynamic driving force for this reaction. The fluoride ion directly attacks the silicon atom, forming a pentacoordinate siliconate intermediate, which then collapses to release the alkoxide and the stable TBDMS-F.[1][2]

Caption: Mechanism of fluoride-mediated TBDMS ether cleavage.

Stability of TBDMS Ethers Under Various Reaction Conditions

The following tables summarize the stability of TBDMS ethers under a range of common synthetic conditions. This data has been compiled from numerous authoritative sources and represents a consensus in the field.

Table 1: Stability Under Acidic Conditions

| Reagent/Conditions | Solvent | Temperature | Outcome | Citation(s) |

| Acetic Acid (80%) | THF/H₂O | Room Temp. | Slow cleavage | [1] |

| 1M HCl | THF/H₂O | Room Temp. | Cleavage | [4] |

| p-Toluenesulfonic acid (catalytic) | MeOH | 0 °C to Room Temp. | Cleavage | [4] |

| Camphorsulfonic acid (CSA) | MeOH | Room Temp. | Rapid cleavage of primary TBDMS ethers | [5] |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | 0 °C | Cleavage | [4] |

Table 2: Stability Under Basic Conditions

| Reagent/Conditions | Solvent | Temperature | Outcome | Citation(s) |

| 1M NaOH | THF/H₂O | Room Temp. | Generally Stable | [1][5] |

| K₂CO₃ | MeOH | Room Temp. | Generally Stable | [4] |

| LiOH | THF/H₂O | Reflux | Slow cleavage | [2] |

| NaH | THF | Room Temp. | Stable | [1] |

| LDA | THF | -78 °C to Room Temp. | Stable | [1] |

| DBU | CH₃CN | Room Temp. | Cleavage of aryl TBDMS ethers | [1][6] |

Table 3: Stability Towards Oxidizing and Reducing Agents

| Reagent/Conditions | Solvent | Temperature | Outcome | Citation(s) |

| Oxidizing Agents | ||||

| CrO₃/Pyridine (Collins) | CH₂Cl₂ | Room Temp. | Stable | [1] |

| PCC, PDC | CH₂Cl₂ | Room Temp. | Stable | [1] |

| KMnO₄ | Acetone/H₂O | 0 °C | Stable | [1] |

| OsO₄ | Acetone/H₂O | Room Temp. | Stable | [1] |

| m-CPBA | CH₂Cl₂ | Room Temp. | Stable | [1] |

| Reducing Agents | ||||

| H₂/Pd, Pt, Rh, Ni | Various | Room Temp. | Stable | [1] |

| LiAlH₄ | THF, Et₂O | 0 °C to Reflux | Stable | [1] |

| NaBH₄ | Alcohols | Room Temp. | Stable | [1] |

| DIBAL-H | Toluene, CH₂Cl₂ | -78 °C | Stable | [4] |

| Na/NH₃ | THF | -78 °C | Stable | [1] |

Table 4: Stability Towards Other Common Reagents

| Reagent/Conditions | Solvent | Temperature | Outcome | Citation(s) |

| Organolithiums (RLi) | THF, Et₂O | -78 °C to Room Temp. | Stable | [1] |

| Grignard Reagents (RMgX) | THF, Et₂O | Room Temp. | Stable | [1] |

| Wittig Reagents | THF, DMSO | Room Temp. | Stable | |

| Acyl Chlorides (RCOCl) | CH₂Cl₂/Pyridine | 0 °C to Room Temp. | Stable | [1] |

| SOCl₂ | CH₂Cl₂/Pyridine | 0 °C | Stable | [1] |

Strategic Deprotection of TBDMS Ethers: Protocols and Considerations

The selective removal of a TBDMS group in the presence of other functional groups is a critical aspect of its utility. The choice of deprotection conditions is dictated by the overall molecular architecture and the lability of other functionalities.

Caption: Workflow for selecting a TBDMS deprotection strategy.

Experimental Protocols

This protocol describes the standard procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DMF.

-

Add imidazole to the solution and stir until it is fully dissolved.

-

Add TBDMSCl portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[1][3]

This is the most common method for the cleavage of TBDMS ethers and is generally compatible with a wide range of functional groups.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Monitor the reaction by TLC. The deprotection is typically complete within 1-4 hours.

-

Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.[1][3]

This protocol is useful for the selective deprotection of a primary TBDMS ether in the presence of more sterically hindered (secondary or tertiary) TBDMS ethers or more robust silyl ethers like TBDPS.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS, 0.1-0.2 eq)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve the TBDMS-protected substrate in methanol at room temperature.

-

Add PPTS to the solution and stir.

-

Carefully monitor the reaction by TLC to ensure selective deprotection of the primary TBDMS ether.

-

Upon selective removal of the desired protecting group, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[2]

Potential Side Reactions and Limitations

While TBDMS ethers are generally robust, there are potential side reactions to be aware of:

-

Silyl Migration: Under certain basic or acidic conditions, the TBDMS group can migrate between adjacent hydroxyl groups, particularly in 1,2- and 1,3-diol systems.[3][7] This is a known issue in carbohydrate and nucleoside chemistry.

-

Incomplete Protection/Deprotection: Sterically hindered alcohols may be challenging to protect fully with the bulky TBDMS group. Conversely, highly hindered TBDMS ethers may require harsh deprotection conditions that could compromise other functional groups.[3]

Conclusion

The tert-butyldimethylsilyl ether has rightfully earned its place as an indispensable tool in the arsenal of the synthetic organic chemist. Its unique balance of stability across a broad spectrum of reaction conditions and its susceptibility to selective cleavage under mild protocols make it a versatile and reliable protecting group for hydroxyl functionalities. A thorough understanding of its stability profile, as detailed in this guide, is essential for its strategic and successful application in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-((tert-Butyldimethylsilyl)oxy)-propanol (CAS Number: 73842-99-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butyldimethylsilyl)oxy)-propanol, identified by the CAS number 73842-99-6, is a bifunctional organic compound of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring a primary alcohol and a sterically hindered silyl ether, makes it a valuable building block and intermediate. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its roles as a protecting group and a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

3-((tert-Butyldimethylsilyl)oxy)-propanol is a clear, colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 73842-99-6 | [2] |

| Molecular Formula | C₉H₂₂O₂Si | [2] |

| Molecular Weight | 190.36 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 110 °C at 6 mmHg | [2] |

| Density | 0.892 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4350 | [2] |

| Flash Point | 92.8 °C (199.0 °F) - closed cup | [2] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, hexane, and methanol. |

Synthesis and Mechanism

The most common and efficient synthesis of 3-((tert-Butyldimethylsilyl)oxy)-propanol involves the selective monosilylation of 1,3-propanediol. This reaction leverages the steric hindrance of the tert-butyldimethylsilyl (TBDMS) group to favor the protection of only one of the two primary hydroxyl groups.

Synthetic Pathway Overview

Caption: General workflow for the synthesis of 3-((tert-Butyldimethylsilyl)oxy)-propanol.

Detailed Experimental Protocol: Monosilylation of 1,3-Propanediol

This protocol is a representative procedure for the selective monosilylation of 1,3-propanediol.

Materials:

-

1,3-Propanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 1,3-propanediol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.2 equivalents).

-

Slowly add a solution of TBDMSCl (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-((tert-Butyldimethylsilyl)oxy)-propanol as a clear, colorless oil.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to neutralize the HCl byproduct of the reaction and also as a nucleophilic catalyst to activate the TBDMSCl, forming a more reactive silylating agent.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Low Temperature (0 °C) during addition: Helps to control the exothermic reaction and improve the selectivity for monosilylation over disilylation.

-

Aqueous Workup: Removes the DMF and water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic species.

Spectroscopic Characterization

Accurate characterization of 3-((tert-Butyldimethylsilyl)oxy)-propanol is crucial for its use in synthesis. The following are expected spectroscopic data based on its structure and data for similar compounds.

¹H NMR (Proton NMR):

-

δ ~3.7-3.8 ppm (t): Triplet corresponding to the two protons of the methylene group adjacent to the silyloxy group (-O-CH₂-).

-

δ ~3.6-3.7 ppm (t): Triplet corresponding to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH).

-

δ ~1.7-1.8 ppm (quintet): Quintet for the two protons of the central methylene group (-CH₂-).

-

δ ~2.5 ppm (br s): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

δ ~0.9 ppm (s): A singlet for the nine protons of the tert-butyl group.

-

δ ~0.05 ppm (s): A singlet for the six protons of the two methyl groups on the silicon atom.

¹³C NMR (Carbon NMR):

-

δ ~63 ppm: Carbon of the methylene group adjacent to the hydroxyl group (-CH₂-OH).

-

δ ~61 ppm: Carbon of the methylene group adjacent to the silyloxy group (-O-CH₂-).

-

δ ~34 ppm: Carbon of the central methylene group (-CH₂-).

-

δ ~26 ppm: Carbons of the methyl groups of the tert-butyl group.

-

δ ~18 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ -5 ppm: Carbons of the methyl groups on the silicon atom.

FT-IR (Infrared Spectroscopy):

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1250 cm⁻¹: Si-CH₃ bending vibration.

-

~1050-1100 cm⁻¹: C-O stretching vibration.

-

~830 and 775 cm⁻¹: Si-C stretching vibrations.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, silyl ethers often undergo characteristic fragmentation patterns. A prominent peak is often observed for the loss of the tert-butyl group ([M-57]⁺). Other fragments may arise from cleavage of the propanol chain.

Applications in Organic Synthesis

Role as a Protecting Group

The primary application of 3-((tert-Butyldimethylsilyl)oxy)-propanol is as a bifunctional building block where one hydroxyl group is pre-protected as a TBDMS ether. This allows for selective reactions at the free primary alcohol.

Mechanism of Protection and Deprotection: The TBDMS group is a robust protecting group, stable to a wide range of reaction conditions, including basic, organometallic, and some reducing and oxidizing conditions. Its removal (deprotection) is typically achieved under acidic conditions or with a fluoride ion source.

References

The Strategic Synthesis of Chiral Building Blocks from 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is incessant. These chiral synthons are the cornerstones for constructing complex molecules with precise stereochemistry, a critical factor in determining biological activity and therapeutic efficacy. This technical guide delves into the strategic utilization of 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol, a versatile and readily available achiral precursor, for the synthesis of valuable chiral building blocks. We will explore two powerful and complementary methodologies: enzymatic kinetic resolution and Sharpless asymmetric dihydroxylation. This guide will provide not only the theoretical underpinnings of these approaches but also detailed, field-proven protocols, causality behind experimental choices, and quantitative data to empower researchers in their synthetic endeavors.

Introduction: The Pivotal Role of Chiral Synthons and the Promise of a Versatile Precursor

Chiral molecules are ubiquitous in nature and form the basis of countless pharmaceuticals, agrochemicals, and advanced materials. The synthesis of many of these vital compounds relies on the availability of chiral intermediates that serve as foundational components for further structural and stereochemical elaboration.[1] this compound emerges as an attractive starting material due to its bifunctional nature, possessing a primary alcohol amenable to various transformations and a sterically demanding tert-butyldimethylsilyl (TBS) protecting group that offers stability and can be selectively removed under specific conditions. Its simple, linear three-carbon backbone provides a foundational scaffold that can be stereoselectively elaborated into valuable chiral 1,3-diols and their derivatives.

This guide will illuminate two distinct and powerful strategies to unlock the chiral potential of this precursor:

-